[6-(2,2,2-Trifluoroethoxy)pyrimidin-4-yl]methanamine hydrochloride
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Overview
Description
[6-(2,2,2-Trifluoroethoxy)pyrimidin-4-yl]methanamine hydrochloride is a chemical compound known for its unique structure and properties. It features a pyrimidine ring substituted with a trifluoroethoxy group and a methanamine group, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(2,2,2-Trifluoroethoxy)pyrimidin-4-yl]methanamine hydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a formamide derivative under acidic conditions.
Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group is introduced via a nucleophilic substitution reaction using a suitable trifluoroethanol derivative.
Attachment of the Methanamine Group: The methanamine group is attached through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oximes or nitriles.
Reduction: Reduction reactions can target the pyrimidine ring or the trifluoroethoxy group, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes or nitriles, while substitution reactions can produce a wide range of functionalized pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [6-(2,2,2-Trifluoroethoxy)pyrimidin-4-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its trifluoroethoxy group can enhance binding affinity and specificity towards certain enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of [6-(2,2,2-Trifluoroethoxy)pyrimidin-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
[6-(2,2,2-Trifluoroethoxy)pyrimidin-4-yl]methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
[6-(2,2,2-Trifluoroethoxy)pyrimidin-4-yl]amine: Lacks the methylene bridge present in the methanamine derivative.
[6-(2,2,2-Trifluoroethoxy)pyrimidin-4-yl]acetic acid: Contains a carboxylic acid group instead of a methanamine group.
Uniqueness
The uniqueness of [6-(2,2,2-Trifluoroethoxy)pyrimidin-4-yl]methanamine hydrochloride lies in its combination of functional groups, which confer distinct chemical and biological properties. The trifluoroethoxy group enhances its stability and lipophilicity, while the methanamine group allows for versatile chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
[6-(2,2,2-trifluoroethoxy)pyrimidin-4-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3O.ClH/c8-7(9,10)3-14-6-1-5(2-11)12-4-13-6;/h1,4H,2-3,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJLHTIWWZUFKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1OCC(F)(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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